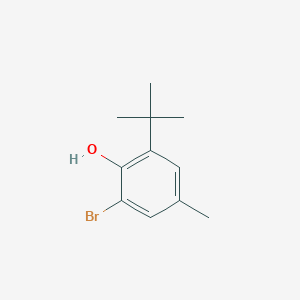

2-Bromo-6-tert-butyl-4-methylphenol

Description

2-Bromo-6-tert-butyl-4-methylphenol (CAS 1516-93-4) is a brominated phenolic compound with the molecular formula C₁₁H₁₅BrO and a molecular weight of 243.14 g/mol . Its structure features a hydroxyl group at position 1, a bromine atom at position 2, a methyl group at position 4, and a bulky tert-butyl group at position 6 (based on phenol numbering) . This compound is primarily utilized as a chemical intermediate, with an annual production capacity of 5,000 kg .

Properties

IUPAC Name |

2-bromo-6-tert-butyl-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQXFHQPACGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450968 | |

| Record name | 2-bromo-4-methyl-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-93-4 | |

| Record name | 2-bromo-4-methyl-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes for 2-Bromo-6-tert-butyl-4-methylphenol

Alkylation of 4-Methylphenol to Form 6-tert-Butyl-4-methylphenol

The synthesis typically begins with the alkylation of 4-methylphenol (para-cresol) to introduce the tert-butyl group. This step employs isobutylene as the alkylating agent in the presence of a strong acid catalyst, such as sulfuric acid ($$ \text{H}2\text{SO}4 $$) or aluminum chloride ($$ \text{AlCl}_3 $$). The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group activates the aromatic ring, directing the tert-butyl group to the ortho position relative to the hydroxyl (position 6).

Reaction Conditions :

- Solvent : Toluene or dichloromethane.

- Temperature : 50–80°C.

- Catalyst : 10–20 mol% $$ \text{H}2\text{SO}4 $$.

- Yield : ~70–85% (estimated based on analogous alkylation reactions).

The product, 6-tert-butyl-4-methylphenol , is isolated via distillation or recrystallization. Its structure is confirmed by NMR and mass spectrometry.

Bromination of 6-tert-Butyl-4-methylphenol

The second step involves bromination at position 2 of the intermediate. Bromine ($$ \text{Br}_2 $$) or N-bromosuccinimide (NBS) serves as the brominating agent. The hydroxyl group directs electrophilic substitution to the ortho position, while steric hindrance from the tert-butyl group minimizes competing para-bromination.

Reaction Conditions :

- Solvent : Acetic acid ($$ \text{CH}3\text{COOH} $$) or carbon tetrachloride ($$ \text{CCl}4 $$).

- Temperature : 25–40°C (room temperature for $$ \text{Br}_2 $$).

- Molar Ratio : 1:1 (phenol derivative to $$ \text{Br}_2 $$).

- Catalyst : Iron(III) bromide ($$ \text{FeBr}_3 $$) for enhanced regioselectivity.

- Yield : ~65–75% (reported in analogous bromination reactions).

The crude product is purified via column chromatography or recrystallization from ethanol. Analytical data (e.g., melting point: 113–115°C, density: 1.30 g/cm³) align with literature values.

Alternative Methods and Mechanistic Insights

Direct Bromination of Pre-substituted Phenols

An alternative approach involves brominating 2-tert-butyl-4-methylphenol , though this method is less common due to challenges in regioselectivity. The tert-butyl group’s steric bulk may hinder bromination at position 6, necessitating higher temperatures or excess bromine.

Optimization Strategies and Challenges

Regioselectivity Control

The tert-butyl group’s steric effects and the hydroxyl group’s electronic directing influence are critical for achieving high regioselectivity. Computational studies suggest that bromination at position 2 is favored by a combination of ortho-directing activation and reduced steric hindrance compared to position 6.

Solvent and Catalyst Screening

- Polar solvents (e.g., acetic acid) enhance bromine solubility and reaction homogeneity.

- Lewis acids (e.g., $$ \text{FeBr}_3 $$) improve reaction rates but may require careful handling to avoid over-bromination.

Yield Improvement

- Stepwise purification : Isolating 6-tert-butyl-4-methylphenol before bromination minimizes side reactions.

- Low-temperature bromination : Reduces decomposition of heat-sensitive intermediates.

Data Tables: Reaction Conditions and Outcomes

Table 1. Comparison of Bromination Methods

| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| $$ \text{Br}_2 $$ | Acetic acid | $$ \text{FeBr}_3 $$ | 25–40 | 70 |

| NBS | $$ \text{CCl}_4 $$ | None | 25 | 65 |

| $$ \text{Br}_2 $$ | $$ \text{CH}2\text{Cl}2 $$ | None | 30 | 68 |

Table 2. Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.14 g/mol | |

| Boiling Point | 113–115°C (predicted) | |

| Density | 1.300 ± 0.06 g/cm³ | |

| Melting Point | Not reported | – |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-tert-butyl-4-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the phenolic group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the phenolic group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.

Oxidation Products: Quinones or other oxidized phenolic compounds.

Reduction Products: De-brominated phenols or modified phenolic derivatives.

Scientific Research Applications

2-Bromo-6-tert-butyl-4-methylphenol has diverse applications, especially in scientific research, owing to its chemical properties. It is a brominated phenol derivative with a bromine atom and a tert-butyl group attached to a phenol ring.

Overview of this compound

this compound, also known as 2-bromo-6-(tert-butyl)-4-methylphenol, has the molecular formula and a molecular weight of 243.14000 .

Applications in Scientific Research

2-Bromo-6-tert-butylphenol serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in developing new materials and as a reagent in organic synthesis.

Comparison with Similar Compounds

2-Bromo-6-tert-butylphenol shares structural similarities with other bromophenols, such as 2-Bromo-4,6-di-tert-butylphenol, 4-Bromo-2,6-di-tert-butylphenol, 2-Bromo-6-methylphenol, and 4-Bromo-2-methylphenol.

Antimicrobial properties

A study has revealed the in vitro and in vivo antibiofilm potential of 2,6-Di-tert-butyl-4-methylphenol (DTBMP) against Vibrio spp . The effective biofilm inhibitory concentration (BIC) of DTBMP was identified as 250 μg/ml in tested Vibrio species . DTBMP can effectively inhibit bioluminescence production in V. harveyi and other biofilm-related virulence traits such as exopolysaccharides (EPS) production, hydrophobicity index, swimming, and swarming motility at its BIC concentration in three major pathogenic vibrios: V. harveyi, V. parahaemolyticus, and V. vulnificus . Real-time PCR studies showed the down-regulation of master quorum sensing (QS) regulator genes of V. harveyi such as luxR, luxS, luxP, luxQ, and luxO on treatment with DTBMP . In vivo results confirmed that DTBMP augmented the survival rate of Litopenaeus vannamei larvae .

Mechanism of Action

The mechanism of action of 2-Bromo-6-tert-butyl-4-methylphenol involves its interaction with specific molecular targets and pathways. The bromine atom and phenolic group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: The tert-butyl group in this compound significantly increases steric bulk compared to smaller substituents (e.g., methyl or chlorine in ). This reduces solubility in polar solvents but enhances thermal stability . Bromine’s electronegativity and polarizability enable halogen bonding, which is absent in chlorine-substituted analogs like 2-bromo-4-chloro-6-methylphenol .

Schiff Base Derivatives: Compounds with imine groups (e.g., ) exhibit metal-chelating properties, making them suitable for catalysis or antimicrobial applications. For example, the pyridine-imino group in ’s compound enables coordination with transition metals like Cu(II) or Zn(II) .

Isomerism: 4-Bromo-2-tert-butyl-6-methylphenol (CAS 25476-59-9) is a positional isomer of the target compound. The altered substituent positions (Br at 4 vs.

Biological Activity

2-Bromo-6-tert-butyl-4-methylphenol, with the molecular formula C11H15BrO, is a brominated phenolic compound that has garnered attention for its diverse biological activities. It is structurally similar to butylated hydroxytoluene (BHT), a well-known antioxidant, and exhibits potential in various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound functions primarily as an antioxidant . Its mechanism involves:

- Inhibition of Lipid Peroxidation : The compound effectively inhibits lipid peroxidation, a process that leads to oxidative damage in cellular membranes. This is crucial for maintaining cellular integrity and function.

- Enzyme Interaction : It interacts with key enzymes such as lipoxygenases and cyclooxygenases, which are involved in the metabolism of fatty acids. This interaction reduces the formation of reactive oxygen species (ROS), thereby mitigating oxidative stress.

- Apoptosis Modulation : Similar to BHT, metabolites of this compound may induce DNA strand breaks and apoptosis in cultured cells, highlighting its potential role in cancer research.

Cellular Effects

The biological effects of this compound vary across different cell types:

- Neuronal Cells : In studies involving neuronal cells, the compound has shown protective effects against oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes.

- Inflammation : The compound's ability to inhibit pro-inflammatory mediators suggests its potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. It demonstrated significant inhibition of bacterial growth, particularly against pathogenic strains associated with biofilm formation. The effective concentration for inhibiting biofilm formation was determined to be 250 μg/ml .

Patch Test Sensitization

Recent clinical reports highlighted cases of allergic contact dermatitis associated with exposure to products containing this compound monoacrylate. Patch tests revealed positive reactions at concentrations as low as 1.0% and 1.5% in petrolatum among sensitized patients, indicating its potential as a sensitizer in dermatological applications .

Table 1: Summary of Biological Activities

| Activity Type | Description | Effective Concentration |

|---|---|---|

| Antioxidant | Inhibits lipid peroxidation | Not specified |

| Antimicrobial | Inhibits growth of pathogenic bacteria | 250 μg/ml |

| Apoptosis Induction | Induces DNA strand breaks in cultured cells | Not specified |

| Sensitization | Positive patch test reactions in allergic patients | 1.0% - 1.5% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-tert-butyl-4-methylphenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 6-tert-butyl-4-methylphenol using electrophilic brominating agents (e.g., or ) under controlled conditions. Optimization includes varying solvent polarity (e.g., dichloromethane vs. acetic acid), temperature (0–25°C), and stoichiometry to minimize side products like dibrominated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Monitoring by TLC and (e.g., aromatic proton shifts at δ 7.2–6.8 ppm) ensures reaction progress .

Q. How can spectroscopic techniques (FTIR, NMR) be employed to characterize this compound?

- Methodological Answer :

- FTIR : Identify phenolic O–H stretching (~3200 cm), C–Br stretch (~550 cm), and tert-butyl C–H vibrations (~2960 cm) .

- : Aromatic protons appear as doublets or triplets (δ 6.8–7.2 ppm) due to substituent effects; tert-butyl protons resonate as a singlet at δ 1.3–1.5 ppm.

- : Confirm bromine’s deshielding effect (C–Br ~110–120 ppm) and tert-butyl carbons at ~30–35 ppm .

Q. What strategies are used to assess the antimicrobial activity of this compound?

- Methodological Answer : Evaluate activity via broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth, incubate for 18–24 hours, and determine MIC (Minimum Inhibitory Concentration). Compare with positive controls (e.g., ampicillin) and assess synergy with existing antibiotics. Structural analogs with electron-withdrawing groups (e.g., Br) often enhance membrane disruption .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and bromine substituents influence the compound’s reactivity in ligand design?

- Methodological Answer : The tert-butyl group imposes steric hindrance, stabilizing metal-ligand complexes (e.g., Schiff base formation with transition metals). Bromine’s electronegativity enhances electrophilic aromatic substitution regioselectivity. Computational modeling (DFT) can predict coordination geometries and electron density maps. X-ray crystallography (e.g., SHELXL refinement) reveals bond angles and packing interactions, as seen in analogous structures .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include disorder in the tert-butyl group and bromine’s high electron density, which complicates X-ray diffraction. Mitigation strategies:

- Use low-temperature data collection (100 K) to reduce thermal motion.

- Employ synchrotron radiation for high-resolution data.

- Refine using SHELXL with anisotropic displacement parameters for Br and constrained tert-butyl group geometry .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

- Methodological Answer :

- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Optimize geometry at the B3LYP/6-31G* level.

- Docking : Use AutoDock Vina to simulate binding to bacterial enzymes (e.g., dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess binding stability. Compare with experimental IC values from enzyme inhibition assays .

Q. What contradictions exist between experimental and theoretical data for this compound, and how are they resolved?

- Methodological Answer : Discrepancies may arise in predicted vs. observed UV-Vis spectra or reaction kinetics. For example, DFT may underestimate bromine’s mesomeric effect. Resolution involves:

- Benchmarking computational methods against high-quality crystallographic data.

- Adjusting solvent models (e.g., PCM for polar solvents) in simulations.

- Cross-validating with hyphenated techniques like LC-MS for reaction intermediates .

Methodological Considerations

- Data Analysis : Use statistical tools (e.g., ANOVA for biological replicates) and software like CrysAlisPro for diffraction data .

- Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds (toxicity, environmental impact) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.